(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide
Description
(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide is a quaternary ammonium compound featuring a benzoylphenoxyethyl backbone linked to a triethylammonium group. Its structure combines UV-absorbing aromatic moieties with a cationic ammonium terminus, making it effective in photostabilization applications. Studies demonstrate its utility in protecting pesticides like disulfoton from photodegradation, achieving 25.64% higher recovery of the insecticide in methanolic solutions compared to controls . This compound’s design leverages the UV-absorbing benzophenone motif to mitigate environmental degradation, enhancing the efficacy of integrated pest management programs .
Properties
CAS No. |
84604-79-5 |
|---|---|
Molecular Formula |
C21H28BrNO3 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-(4-benzoyl-3-hydroxyphenoxy)ethyl-triethylazanium;bromide |
InChI |
InChI=1S/C21H27NO3.BrH/c1-4-22(5-2,6-3)14-15-25-18-12-13-19(20(23)16-18)21(24)17-10-8-7-9-11-17;/h7-13,16H,4-6,14-15H2,1-3H3;1H |
InChI Key |
KDVPCCLIBMLEJG-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide typically involves the reaction of 4-benzoyl-3-hydroxyphenol with 2-bromoethyltriethylammonium bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of azide or cyanide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for synthesizing complex molecules .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme activity and protein-ligand interactions .
Medicine
In medicine, (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide involves its interaction with specific molecular targets. The benzoyl and hydroxyphenoxy groups allow it to bind to proteins and enzymes, modulating their activity. The triethylammonium moiety enhances its solubility and facilitates its interaction with biological membranes .
Comparison with Similar Compounds
Structural and Functional Analogues
[2-(4-Benzoyl-3-hydroxyphenoxy)ethyl]trimethylammonium Bromide
- Structural Difference : Replaces triethylammonium with a trimethylammonium group.
- Functional Impact: Exhibits lower photostabilization efficiency compared to the triethyl variant. The bulkier triethyl group may enhance solubility or reduce aggregation in methanolic solutions, improving UV-shielding performance .
Diponium Bromide [(2-[α,α-Dicyclopentylacetoxy)ethyl]triethylammonium Bromide)]
- Structural Difference: Contains a dicyclopentylacetoxy ester group instead of the benzoylphenoxy chain.
- Functional Impact : Pharmacokinetic studies show rapid distribution (t1/2 = 4–11 min) and variable elimination rates (2.3–7.7 hours). Its ester linkage facilitates hydrolysis, influencing metabolic pathways and plasma protein binding .
QX314 [N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium Bromide]
- Structural Difference: Substitutes benzoylphenoxy with a carbamoylmethyl group and aromatic dimethylphenyl moiety.
- Functional Impact : Acts as a sodium channel blocker in neuroscience, highlighting how cationic quaternary ammonium groups can be tailored for neurological applications .
β-(o-Toloxy)-ethyl Triethylammonium Bromide
- Structural Difference: Features a tolyloxy group instead of benzoylphenoxy.
- Functional Impact: Exhibits "paralyzing nicotine action" on blood pressure, contrasting with the target compound’s non-pharmacological photostabilization role .
Mechanistic Insights
- Photostabilization: The target compound’s benzophenone moiety absorbs UV radiation, dissipating energy harmlessly. The triethylammonium group enhances solubility in polar solvents, critical for homogeneous pesticide formulations .
- Pharmacokinetics : Diponium bromide’s ester group enables enzymatic hydrolysis, influencing its metabolic half-life, whereas the target compound’s ether linkages resist hydrolysis, favoring environmental persistence .
- Biological Activity : QX314 and β-(o-toloxy)-ethyl derivatives demonstrate that quaternary ammonium groups can be modified for specific receptor interactions, unlike the target compound’s focus on UV absorption .
Biological Activity
(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C₁₉H₂₃BrNO₃
- Molecular Weight : 396.29 g/mol
- CAS Number : 3019996
The presence of a benzoyl group, hydroxyphenoxy moiety, and triethylammonium component contributes to its unique biological profile.
The biological activity of (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide is primarily attributed to its ability to interact with cellular membranes and modulate ion transport. This interaction can influence various cellular processes, including:
- Membrane Potential Modulation : The quaternary ammonium structure suggests potential effects on ion channels and transporters.
- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties, potentially through disruption of microbial cell membranes.
Antimicrobial Properties
Research has indicated that (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide possesses significant antimicrobial activity. In vitro assays have demonstrated effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of the compound. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HeLa | 15.5 | 6.4 |
| MCF-7 | 20.1 | 5.0 |
| A549 | 25.3 | 4.0 |
A higher selectivity index indicates a favorable therapeutic window, suggesting that (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide could be developed for therapeutic applications with minimal toxicity.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated that it inhibited growth effectively at lower concentrations compared to conventional antibiotics, highlighting its potential as an alternative treatment option. -
Cytotoxicity Evaluation :
In another study, the cytotoxic effects were assessed using human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with significant apoptosis observed in treated cells, suggesting its potential as an anticancer agent. -
Mechanistic Insights :
Further investigations into the mechanism revealed that (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide induces oxidative stress in microbial cells, leading to cell death. This mechanism was corroborated by increased levels of reactive oxygen species (ROS) in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
